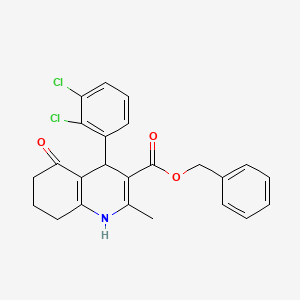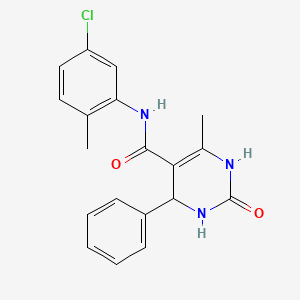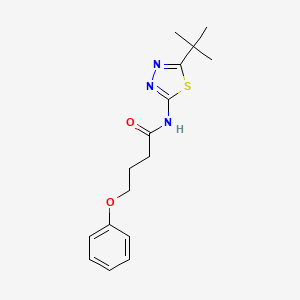![molecular formula C15H21N5O3 B5051439 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2,4-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5051439.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2,4-dioxo-1-imidazolidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2,4-dioxo-1-imidazolidinyl)acetamide, commonly known as DPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPI belongs to the class of imidazolidinone derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
作用機序
DPI exerts its effects by inhibiting the activity of various enzymes, as mentioned earlier. It has been shown to increase intracellular levels of cyclic AMP, which in turn activates protein kinase A. This activation leads to the phosphorylation of various proteins, resulting in a wide range of physiological effects.
Biochemical and Physiological Effects
DPI has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce inflammation, and exhibit antitumor activity. DPI has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
実験室実験の利点と制限
DPI has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of biochemical and physiological effects, making it a versatile tool for studying various cellular processes. However, DPI also has some limitations. It is a relatively expensive compound, and its effects can be dose-dependent. Moreover, its effects can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on DPI. One potential area of research is the development of DPI analogs with improved pharmacokinetic properties. Another potential area of research is the identification of new targets for DPI, which can lead to the development of new therapeutic applications. Additionally, the use of DPI in combination with other drugs may also be explored to enhance its therapeutic efficacy.
Conclusion
In conclusion, DPI is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biochemical and physiological effects, making it a versatile tool for studying various cellular processes. Although DPI has some limitations, its potential therapeutic applications and versatility make it an exciting area of research. Future research on DPI and its analogs may lead to the development of new therapeutic interventions for various diseases.
合成法
The synthesis of DPI involves the reaction of 2-(2,4-dioxo-1-imidazolidinyl)acetic acid with 2-(diethylamino)ethyl chloride hydrochloride in the presence of a base. The resulting product is then purified by column chromatography to obtain DPI in its pure form.
科学的研究の応用
DPI has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including cyclic AMP phosphodiesterases, protein kinase C, and phospholipase A2. These enzymes play a crucial role in various cellular processes, and their inhibition by DPI can lead to a wide range of physiological effects.
特性
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-3-19(4-2)14-11(6-5-7-16-14)8-17-12(21)9-20-10-13(22)18-15(20)23/h5-7H,3-4,8-10H2,1-2H3,(H,17,21)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHSHJVAGVZHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)CN2CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-cyclopropyl-3-[2-(mesitylamino)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5051358.png)
![10-(3-ethoxy-4-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5051372.png)

![N-[4-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B5051392.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5051394.png)
![tetraethyl 2,2'-(3,7-dioxo-3,7-dihydro-1H,5H-furo[3,4-f][2]benzofuran-1,5-diylidene)dimalonate](/img/structure/B5051395.png)
![N'-cyclopentyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5051399.png)

![methyl N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5051408.png)

![7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5051419.png)
![3-chloro-4-{[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5051433.png)
![4-[3-(allylamino)-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5051447.png)
